

optimizing (Rac)-JBJ-04-125-02 dosage for in vivo studies

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Compound of Interest

Compound Name: (Rac)-JBJ-04-125-02

Cat. No.: B608173

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Technical Support Center: (Rac)-JBJ-04-125-02

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of **(Rac)-JBJ-04-125-02** in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is **(Rac)-JBJ-04-125-02** and what is its mechanism of action?

(Rac)-JBJ-04-125-02 is the racemic mixture of JBJ-04-125-02, which is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[\[1\]](#)[\[2\]](#) [\[3\]](#) It is particularly effective against EGFR mutations such as L858R/T790M and L858R/T790M/C797S, which are associated with resistance to other EGFR inhibitors.[\[4\]](#)[\[5\]](#)[\[6\]](#) Unlike ATP-competitive inhibitors, JBJ-04-125-02 binds to an allosteric site on the EGFR kinase domain.[\[5\]](#)

Q2: What are the recommended in vivo dosages for **(Rac)-JBJ-04-125-02**?

In published studies using genetically engineered mouse models of EGFR-mutant lung cancer, dosages of 50 mg/kg and 100 mg/kg administered via oral gavage have been shown to be effective.[\[1\]](#)[\[5\]](#) Treatment with 50 mg/kg once daily led to significant tumor regressions.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Q3: How should **(Rac)-JBJ-04-125-02** be formulated for oral administration in mice?

A common formulation for oral gavage in mice involves a multi-step process to ensure solubility and stability. One suggested method is as follows:

- Prepare a stock solution of **(Rac)-JBJ-04-125-02** in fresh DMSO (e.g., 100 mg/mL).
- For a 1 mL working solution, take 50 μ L of the 100 mg/mL DMSO stock solution.
- Add the DMSO stock to 400 μ L of PEG300 and mix until the solution is clear.
- Add 50 μ L of Tween80 to the mixture and mix until clear.
- Finally, add 500 μ L of ddH₂O to bring the total volume to 1 mL. It is recommended to use this mixed solution immediately for optimal results.[\[1\]](#) Another simpler formulation involves mixing a 16.6 mg/mL clear DMSO stock solution with corn oil (50 μ L stock to 950 μ L corn oil).[\[1\]](#)

Q4: What is the pharmacokinetic profile of JBJ-04-125-02?

The active enantiomer, JBJ-04-125-02, has a moderate half-life of approximately 3 hours following a 3 mg/kg intravenous dose in mice.[\[4\]](#)[\[6\]](#) After a 20 mg/kg oral dose, it reaches a maximum plasma concentration (C_{max}) of 1.1 μ mol/L and has an oral bioavailability of 3%.[\[4\]](#)[\[6\]](#)

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |
|---------------------------------------|---|---|
| Compound Precipitation in Formulation | Improper mixing or solvent quality. | Ensure fresh, high-quality DMSO is used as moisture-absorbing DMSO can reduce solubility. [1] Follow the formulation protocol precisely, ensuring each component is fully dissolved before adding the next. Prepare the formulation fresh before each use. |
| Low or No Efficacy in Animal Model | Suboptimal dosage, incorrect administration, or model resistance. | Verify the dosage calculation based on the animal's weight. Ensure proper oral gavage technique to confirm the full dose is administered. Consider if the specific EGFR mutations in your model are sensitive to this allosteric inhibitor. The combination with an ATP-competitive inhibitor like osimertinib has been shown to increase efficacy. [1] [5] |
| Signs of Toxicity (e.g., weight loss) | High dosage or vehicle-related toxicity. | Published studies with JBJ-04-125-02 at 50 mg/kg did not report weight loss or other overt signs of toxicity. [5] If toxicity is observed, consider reducing the dosage. Also, run a vehicle-only control group to rule out any adverse effects from the formulation components. |
| Variability in Tumor Response | Inconsistent dosing, tumor heterogeneity, or variable drug | Ensure consistent timing and volume of administration. |

metabolism.

Randomize animals into treatment groups. Increase the sample size to account for biological variability.

Data Summary

Table 1: In Vitro Potency of JBJ-04-125-02

| Cell Line/Target | IC ₅₀ |
|-------------------------|---------------------------|
| EGFRL858R/T790M | 0.26 nM[2][4][7] |
| H1975 (EGFRL858R/T790M) | Low nanomolar range[4][5] |

Table 2: In Vivo Efficacy and Pharmacokinetics of JBJ-04-125-02

| Parameter | Value | Animal Model | Dosing |
|--|--|---------------------------------|--|
| Efficacy | Marked tumor regression within 4 weeks | EGFRL858R/T790M/ C797S GEM mice | 50 mg/kg, oral gavage, once daily[4][5][6] |
| Half-life (t _{1/2}) | ~3 hours | Mice | 3 mg/kg, intravenous[4][6] |
| Maximal Plasma Concentration (C _{max}) | 1.1 μmol/L | Mice | 20 mg/kg, oral[4][6] |
| Oral Bioavailability | 3% | Mice | 20 mg/kg, oral[4][6] |

Experimental Protocols

Protocol 1: Preparation of **(Rac)-JBJ-04-125-02** for Oral Gavage (PEG300/Tween80 Formulation)

- Materials: **(Rac)-JBJ-04-125-02** powder, fresh anhydrous DMSO, PEG300, Tween80, sterile ddH₂O.

- Stock Solution: Prepare a 100 mg/mL stock solution of **(Rac)-JBJ-04-125-02** in DMSO. Ensure the powder is completely dissolved. This stock can be stored at -80°C for up to a year.[1]
- Working Solution: For a final concentration of 5 mg/mL (as an example), mix the following in order:
 - 50 µL of 100 mg/mL **(Rac)-JBJ-04-125-02** in DMSO.
 - 400 µL of PEG300. Vortex until the solution is clear.
 - 50 µL of Tween80. Vortex until the solution is clear.
 - 500 µL of sterile ddH₂O. Vortex thoroughly.
- Administration: Use the freshly prepared solution for oral gavage immediately. The dosing volume will depend on the mouse weight (e.g., for a 50 mg/kg dose in a 20g mouse, administer 200 µL of a 5 mg/mL solution).

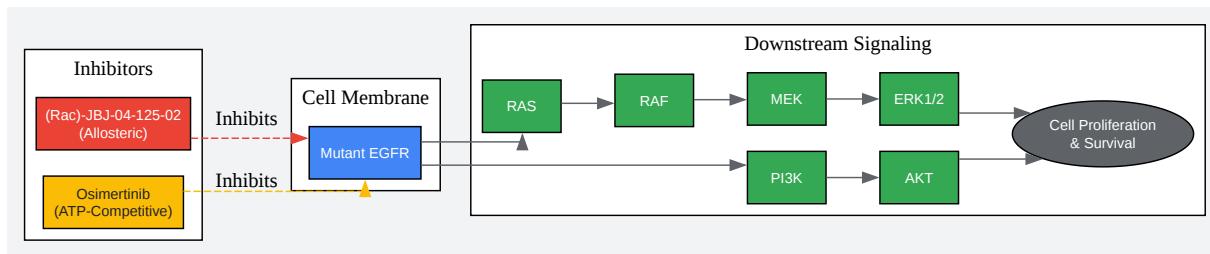
Protocol 2: In Vivo Efficacy Study in EGFR-Mutant Mouse Models

- Animal Model: Utilize genetically engineered mice (GEM) or xenograft models with relevant EGFR mutations (e.g., EGFR^{L858R/T790M/C797S}).
- Tumor Monitoring: Allow tumors to develop to a palpable or measurable size (e.g., by MRI imaging).
- Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle control, 50 mg/kg JBJ-04-125-02).
- Dosing: Administer the prepared formulation daily via oral gavage. Monitor animal weight and general health daily.
- Efficacy Measurement: Measure tumor volume at regular intervals (e.g., weekly) using calipers or imaging.
- Pharmacodynamic Analysis: At the end of the study (or at specific time points), tumor tissues can be harvested a few hours after the final dose (e.g., 3 hours) to analyze target

engagement and downstream signaling by Western blotting.[5]

Visualizations

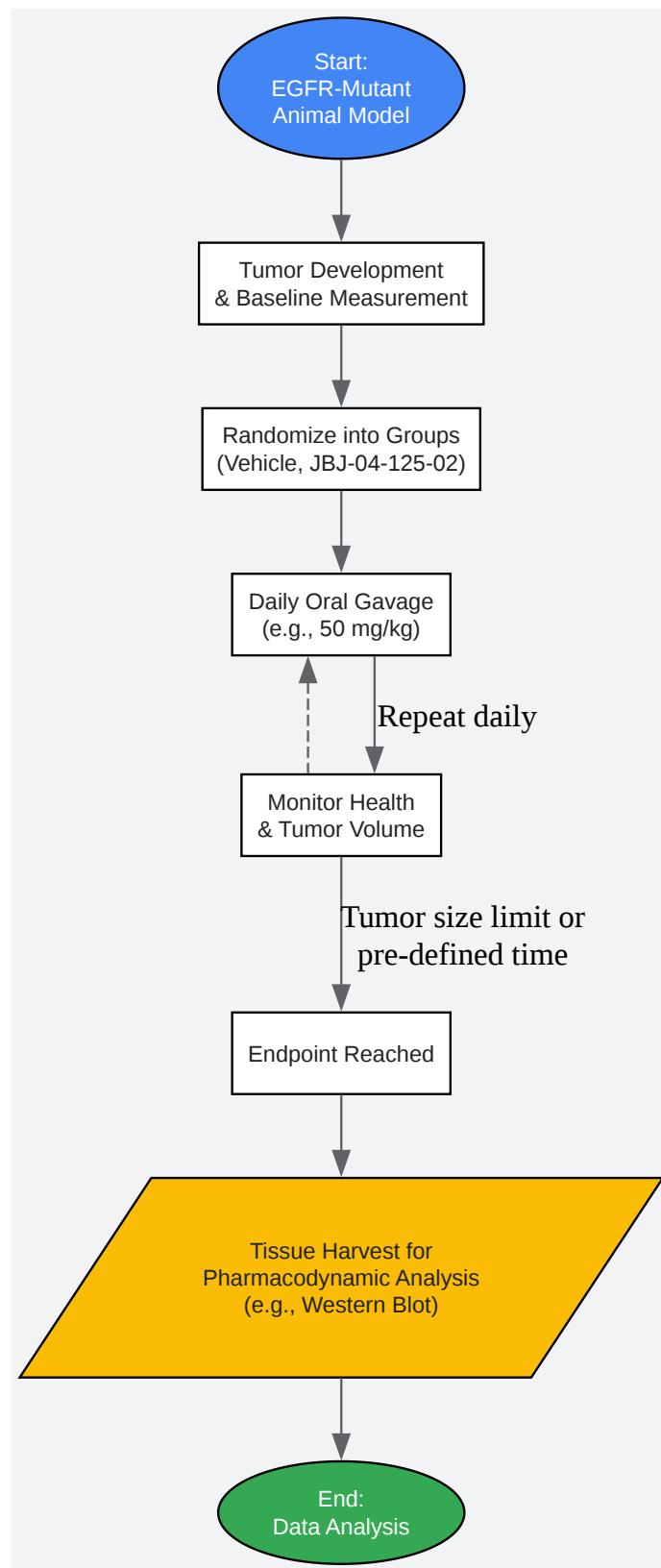
Signaling Pathway



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Caption: EGFR signaling pathway and points of inhibition.

Experimental Workflow



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Caption: General workflow for an in vivo efficacy study.

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